molecular formula C9H12N2O4 B14453386 3(2H)-Pyridazinone, 6-hydroxy-, isobutoxycarboxylate CAS No. 74037-36-8

3(2H)-Pyridazinone, 6-hydroxy-, isobutoxycarboxylate

Cat. No.: B14453386
CAS No.: 74037-36-8
M. Wt: 212.20 g/mol
InChI Key: KDFKXAUKGSKUAF-UHFFFAOYSA-N
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Description

3(2H)-Pyridazinone, 6-hydroxy-, isobutoxycarboxylate is a chemical compound that belongs to the pyridazinone family Pyridazinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Pyridazinone, 6-hydroxy-, isobutoxycarboxylate typically involves the reaction of a pyridazinone derivative with an isobutoxycarboxylate group. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like hydrochloric acid (HCl) under reflux conditions . The process may also involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3(2H)-Pyridazinone, 6-hydroxy-, isobutoxycarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

3(2H)-Pyridazinone, 6-hydroxy-, isobutoxycarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 3(2H)-Pyridazinone, 6-hydroxy-, isobutoxycarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3(2H)-Pyridazinone, 6-hydroxy-, isobutoxycarboxylate stands out due to its unique combination of a pyridazinone core with an isobutoxycarboxylate group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

74037-36-8

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

2-methylpropyl (6-oxo-1H-pyridazin-3-yl) carbonate

InChI

InChI=1S/C9H12N2O4/c1-6(2)5-14-9(13)15-8-4-3-7(12)10-11-8/h3-4,6H,5H2,1-2H3,(H,10,12)

InChI Key

KDFKXAUKGSKUAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)OC1=NNC(=O)C=C1

Origin of Product

United States

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